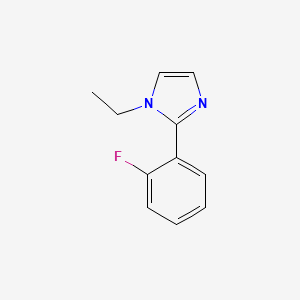

1-Ethyl-2-(2-fluorophenyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

740025-99-4 |

|---|---|

Molecular Formula |

C11H11FN2 |

Molecular Weight |

190.22 g/mol |

IUPAC Name |

1-ethyl-2-(2-fluorophenyl)imidazole |

InChI |

InChI=1S/C11H11FN2/c1-2-14-8-7-13-11(14)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 |

InChI Key |

VDZACUILIJNKCY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1C2=CC=CC=C2F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 2 2 Fluorophenyl 1h Imidazole and Its Precursors

Direct Cyclization Approaches to 1H-Imidazole Systems

Direct cyclization methods offer a straightforward pathway to the imidazole (B134444) core. One of the most established and versatile methods is the Debus-Radziszewski synthesis, first reported in 1858. ijprajournal.comresearchgate.net This reaction classically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.orgslideshare.net The reaction assembles the imidazole ring in a single pot from three key components.

Glyoxal (B1671930) + 2-Fluorobenzaldehyde (B47322) + 2 NH₃ → 2-(2-fluorophenyl)-1H-imidazole + 3 H₂O

The mechanism is thought to proceed in two main stages. First, the dicarbonyl compound (glyoxal) condenses with two equivalents of ammonia to form a diimine intermediate. wikipedia.org In the second stage, this diimine condenses with the aldehyde (2-fluorobenzaldehyde) to form the final imidazole ring after dehydration. wikipedia.org Acetic acid, often used as the solvent, can facilitate the reaction. core.ac.uk

Multi-component Reaction Pathways for Imidazole Formation

The Debus-Radziszewski synthesis is a prime example of a multi-component reaction (MCR), which is highly valued in synthetic chemistry for its efficiency and atom economy. core.ac.ukniscpr.res.innih.gov MCRs allow for the construction of complex molecules in a single step, avoiding the need to isolate intermediates. niscpr.res.in For the synthesis of 2-(2-fluorophenyl)-1H-imidazole, a one-pot, three-component reaction is employed.

A specific example involves the condensation of benzil (B1666583) (a 1,2-dicarbonyl compound), 2-fluorobenzaldehyde, and ammonium (B1175870) acetate. While this yields a 4,5-diphenyl substituted version of the desired precursor, the underlying principle is the same. rsc.org To obtain the 4,5-unsubstituted core, glyoxal is used in place of benzil. nih.govresearchgate.netmdpi.com

Another significant MCR for imidazole synthesis is the Van Leusen reaction. organic-chemistry.orgwikipedia.orgrsc.orgnih.gov This method typically involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov To generate the target precursor, an aldimine would first be formed in situ from 2-fluorobenzaldehyde and ammonia. This would then react with TosMIC in a [3+2] cycloaddition, followed by the elimination of p-toluenesulfinic acid to yield the imidazole ring. organic-chemistry.orgnih.gov

| Reaction Name | Components | Key Features |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl (e.g., Glyoxal), Aldehyde (e.g., 2-Fluorobenzaldehyde), Ammonia Source (e.g., Ammonium Acetate) | One-pot, three-component reaction; versatile for various substitutions. ijprajournal.comwikipedia.org |

| Van Leusen Imidazole Synthesis | Aldimine (from Aldehyde and Amine), Tosylmethyl isocyanide (TosMIC) | Forms 1,5-disubstituted or 1,4,5-trisubstituted imidazoles; proceeds via cycloaddition. wikipedia.orgnih.gov |

N-Alkylation Strategies for 1-Substituted Imidazoles

Once the precursor, 2-(2-fluorophenyl)-1H-imidazole, is obtained, the final step is the introduction of the ethyl group at the N-1 position. This is achieved through N-alkylation. The imidazole ring contains two nitrogen atoms, and in an unsymmetrically substituted imidazole like this precursor, alkylation can potentially lead to a mixture of regioisomers (N-1 and N-3 alkylated products). otago.ac.nzreddit.com

The regioselectivity of the alkylation is influenced by both steric and electronic factors. otago.ac.nz The 2-fluorophenyl group at the C-2 position presents a significant steric hindrance, which generally directs the incoming ethyl group to the more accessible N-1 nitrogen.

A common procedure involves deprotonating the imidazole with a base to form the imidazolate anion, which then acts as a nucleophile. reddit.com The choice of base and solvent is crucial for optimizing the reaction.

Typical N-alkylation conditions:

Alkylating Agent: Ethyl halides (e.g., ethyl bromide, ethyl iodide) or other ethylating agents like diethyl sulfate (B86663).

Base: Strong bases like sodium hydride (NaH) or milder bases like potassium carbonate (K₂CO₃).

Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN).

An efficient strategy employs a sodium dodecyl sulfate (SDS)-aqueous basic medium, which can enhance reaction rates by mitigating solubility issues, especially with less reactive alkyl halides. lookchem.com This method can provide high yields of the alkylated product in shorter reaction times. lookchem.com

Introduction of Halogenated Phenyl Moieties (e.g., Fluorophenyl)

The most direct method for introducing the 2-fluorophenyl moiety at the C-2 position of the imidazole ring is by incorporating it from the start of the synthesis through the choice of aldehyde. As described in the direct cyclization and MCR pathways (Sections 2.1 and 2.2), using 2-fluorobenzaldehyde as a key starting material ensures the desired substitution pattern in the final imidazole core. core.ac.ukrsc.org

Alternative, though often more complex, strategies exist for forming C-aryl bonds. These include metal-catalyzed cross-coupling reactions. For instance, a pre-formed imidazole ring could potentially undergo direct C-H arylation at the C-2 position using a fluorophenyl halide. Copper-catalyzed direct arylation of benzimidazoles with aryl bromides has been demonstrated, providing a potential, albeit less direct, route. mdpi.comnih.gov However, for the synthesis of 1-Ethyl-2-(2-fluorophenyl)-1H-imidazole, the convergent strategy using 2-fluorobenzaldehyde in a multicomponent reaction is generally more efficient and common.

Optimization of Reaction Conditions and Yields

For Imidazole Ring Formation:

Microwave Irradiation: The use of microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the formation of substituted imidazoles compared to conventional heating methods. niscpr.res.inmdpi.comnih.govresearchgate.netorientjchem.org Reactions that might take several hours under reflux can often be completed in minutes. niscpr.res.in

Catalysis: While the Debus-Radziszewski reaction can proceed with just acetic acid, various catalysts have been explored to improve yields. These include silicotungstic acid and sulphanilic acid, which can provide moderate to excellent yields in eco-friendly solvents like ethanol-water. ijprajournal.com

Solvent Choice: The choice of solvent can impact reaction efficiency. While traditional methods use glacial acetic acid, greener alternatives like ethanol (B145695) or even solvent-free conditions on a solid support (e.g., acidic alumina) have been successfully employed, particularly in microwave-assisted reactions. core.ac.ukresearchgate.net

For N-Alkylation:

Base and Solvent System: The yield of N-alkylation is highly dependent on the base and solvent. Strong bases like NaH in anhydrous DMF are effective but require careful handling. Milder conditions using K₂CO₃ in acetonitrile can also be effective.

Phase-Transfer Catalysis: Using phase-transfer catalysts in a biphasic system can enhance the rate of N-alkylation, especially when dealing with reactants of differing solubility.

Surfactant-Mediated Aqueous Synthesis: As mentioned, using surfactants like SDS in an aqueous basic medium can be a highly efficient and green approach to N-alkylation, often leading to excellent yields in short reaction times. lookchem.com

The following table summarizes the impact of different conditions on the synthesis of substituted imidazoles.

| Parameter | Conventional Method | Optimized Method | Advantage of Optimization |

| Heating | Reflux (hours) niscpr.res.in | Microwave Irradiation (minutes) orientjchem.org | Drastically reduced reaction time, often higher yields. niscpr.res.inorientjchem.org |

| Catalyst | Acetic Acid core.ac.uk | Silicotungstic Acid, Fe³⁺-K10, Acidic Alumina ijprajournal.comresearchgate.net | Higher yields, heterogeneous catalysts can be recycled. researchgate.net |

| Solvent | Glacial Acetic Acid niscpr.res.in | Ethanol-Water, Solid Support (Solvent-free) ijprajournal.comresearchgate.net | More environmentally friendly ("green") approach. nih.gov |

| Alkylation Medium | Anhydrous DMF/NaH otago.ac.nz | SDS/Aqueous NaOH lookchem.com | Safer, faster, improved yields, and better for substrates with poor solubility. lookchem.com |

Chemical Reactivity and Transformation Mechanisms of 1 Ethyl 2 2 Fluorophenyl 1h Imidazole

Electrophilic and Nucleophilic Substitution Reactions of the Imidazole (B134444) Ring

The imidazole ring is an aromatic heterocycle that is generally susceptible to electrophilic attack due to its electron-rich nature. For 1-Ethyl-2-(2-fluorophenyl)-1H-imidazole, electrophilic substitution is predicted to occur at the C4 or C5 positions of the imidazole ring. These positions are activated by the nitrogen atoms, making them favorable sites for attack by electrophiles. The substitution pattern is guided by the stability of the resulting cationic intermediate (arenium ion), with substitution at C4/C5 being more favored than at the C2 position, which is already substituted. uobabylon.edu.iq Common electrophilic substitution reactions for imidazoles include nitration, sulfonation, and halogenation. uobabylon.edu.iq

| Reaction Type | Preferred Position(s) | Influencing Factors | General Reactivity |

| Electrophilic Substitution | C4, C5 | Electron-donating nature of the imidazole ring; Stability of the arenium ion intermediate. | Favored |

| Nucleophilic Substitution | C2 (if leaving group present) | Presence of electron-withdrawing groups; Nature of the leaving group. | Generally unfavored |

Ligand Behavior and Coordination to Metal Centers

Substituted imidazoles are well-established ligands in coordination chemistry, primarily acting as monodentate ligands through the sp²-hybridized imine nitrogen atom (N3). azjournalbar.comjocpr.com This nitrogen possesses a lone pair of electrons that can readily form a coordinate covalent bond with a metal center. jocpr.com this compound is expected to exhibit similar behavior, coordinating to a variety of transition metals.

| Property | Description |

| Coordination Site | Imine Nitrogen (N3) |

| Denticity | Monodentate |

| Influencing Factors | Steric effects from ethyl and fluorophenyl groups; Electronic effects (basicity) of the ring. |

| Potential Metal Ions | Transition metals (e.g., Pt(II), Cu(II), Ni(II), Cr(III), Co(II), Zn(II)) azjournalbar.comjocpr.comnih.gov |

Cycloaddition Reactions and Subsequent Fragmentation Pathways

Oxidation and Reduction Chemistry of Imidazole Derivatives

The imidazole ring is generally a robust aromatic system that is resistant to both oxidation and reduction under typical conditions. uobabylon.edu.iq Strong oxidizing agents can, in some cases, lead to ring opening. uobabylon.edu.iq For this compound, the stability of the core ring structure is expected to be high.

Reduction of the imidazole ring requires harsh conditions and is not a common transformation. However, functional groups attached to the ring can be selectively reduced. For example, an aroyl group at the C2 position of an imidazole can be reduced to a hydroxylmethyl group using reagents like sodium borohydride (B1222165) (NaBH₄). nih.gov While this compound does not possess such a reducible group, this highlights the principle of selective transformations on imidazole derivatives. The oxidation of a thiol substituent on an imidazole ring to sulfonic acid has also been demonstrated, further showing that reactivity is often centered on the substituents rather than the core ring. researchgate.net

Mechanistic Investigations of C-C and C-N Bond Transformations

The synthesis of this compound itself involves key C-N and C-C bond-forming reactions. The construction of the 1,2-disubstituted imidazole core can be achieved through various synthetic routes. One common approach involves the condensation of an α-dicarbonyl compound, an aldehyde, an amine, and ammonia (B1221849) or an ammonia source.

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 2 2 Fluorophenyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 1-Ethyl-2-(2-fluorophenyl)-1H-imidazole, both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom, respectively.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the imidazole (B134444) ring in similar structures show resonances between 124.87 and 132.43 ppm. researchgate.net The carbons of the ethyl group would appear in the aliphatic region, while the carbons of the 2-fluorophenyl group would be in the aromatic region, with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant (¹JCF). The diverse chemical environments of the carbon atoms lead to a unique spectral fingerprint, confirming the molecular structure. In some imidazole derivatives, fast tautomerization can impede the full structural description by conventional ¹³C NMR measurements in solution, sometimes requiring solid-state techniques like ¹³C CP-MAS NMR for unambiguous characterization. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Imidazole Ring | 6.7 - 7.7 | 124 - 133 |

| Ethyl -CH₂- | Quartet, ~4.0 | ~45 |

| Ethyl -CH₃ | Triplet, ~1.4 | ~15 |

| 2-Fluorophenyl | 7.0 - 7.8 (multiplet) | 115 - 165 (with C-F coupling) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₁H₁₁FN₂), HRMS would provide an exact mass that can be compared to the calculated theoretical mass. This comparison allows for the unambiguous confirmation of the elemental composition. Techniques like electrospray ionization (ESI) are commonly used for such analyses. nih.gov The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions is crucial for structural confirmation.

Interactive Data Table: HRMS Data

| Property | Value |

| Molecular Formula | C₁₁H₁₁FN₂ |

| Calculated Exact Mass | 190.0906 |

| Expected [M+H]⁺ Ion | 191.0984 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within the molecule. Key expected vibrations include C-H stretching from the aromatic and aliphatic groups, C=C and C=N stretching from the imidazole and phenyl rings, and the C-F stretching vibration, which typically appears in the 1360–1000 cm⁻¹ region. researchgate.net The specific positions of these bands can be influenced by the electronic environment and intermolecular interactions.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching of the phenyl ring and the symmetric vibrations of the imidazole ring are expected to be prominent. For example, in a related compound, a fluorophenyl ring bending mode was observed in both FT-IR at 693 cm⁻¹ and FT-Raman at 695 cm⁻¹. researchgate.net

Interactive Data Table: Key Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, FT-Raman |

| C=N Stretch (Imidazole) | 1650 - 1550 | FT-IR, FT-Raman |

| C=C Stretch (Aromatic) | 1600 - 1450 | FT-IR, FT-Raman |

| C-F Stretch | 1360 - 1000 | FT-IR |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. This technique would also reveal the crystal packing and any intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal lattice. For example, in the crystal structure of a related imidazole derivative, the angle between the mean planes of the imidazole and a para-substituted phenyl ring was found to be 24.58 (7)°. nih.gov Such data is invaluable for understanding the molecule's conformation in the solid state and for computational modeling studies.

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | Precise distances between atoms (Å) |

| Bond Angles | Angles between bonded atoms (°) |

| Intermolecular Interactions | e.g., Hydrogen bonds, π-stacking |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the π→π* transitions within the conjugated system of the imidazole and fluorophenyl rings. researchgate.net The position of the absorption maxima (λ_max) and the molar absorptivity (ε) are sensitive to the extent of conjugation and the presence of substituents. In similar aromatic imidazole systems, absorption peaks are often observed in the range of 200-400 nm. scirp.org

Interactive Data Table: Expected UV-Vis Absorption Data

| Transition Type | Expected λ_max (nm) |

| π→π* (Imidazole Ring) | ~210 |

| π→π* (Fluorophenyl Ring) | ~250 - 280 |

Computational and Theoretical Chemistry Studies of 1 Ethyl 2 2 Fluorophenyl 1h Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to determine the optimized molecular geometry, where the molecule exists in its lowest energy state. For 1-Ethyl-2-(2-fluorophenyl)-1H-imidazole, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net These calculations provide a foundational three-dimensional structure from which other electronic and spectroscopic properties are derived.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.netlibretexts.org

The energy of the HOMO is associated with the molecule's ionization potential, indicating its electron-donating ability. Conversely, the LUMO energy relates to the electron affinity, showing its ability to accept electrons. pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. numberanalytics.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring, while the LUMO may be distributed across the fluorophenyl ring system.

Table 1: Illustrative Frontier Molecular Orbital Parameters (Note: These are example values typical for similar heterocyclic compounds and not specific to this compound.)

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.50 | Electron-donating capability |

| ELUMO | -1.25 | Electron-accepting capability |

| Energy Gap (ΔE) | 5.25 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. libretexts.org It is used to predict how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack. uni-muenchen.de The MEP map is color-coded to represent different electrostatic potential values on the molecule's surface. deeporigin.com

Red/Yellow Regions : Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are favorable for nucleophilic attack.

Green Regions : Represent areas of neutral potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the N3 nitrogen of the imidazole ring due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. A negative potential would also be expected around the highly electronegative fluorine atom. Positive potentials (blue) would likely be concentrated around the hydrogen atoms of the ethyl group and the aromatic ring.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled donor NBOs and empty acceptor NBOs. acadpubl.eu The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. acadpubl.eu

Table 2: Example NBO Analysis Showing Major Donor-Acceptor Interactions (Note: This table is based on findings for a related imidazole derivative, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, and serves as an illustration. acadpubl.eu)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) N3 | π(C2-N1) | 25.8 | n → π |

| LP(1) N3 | π(C4-C5) | 18.5 | n → π |

| π(C4-C5) | π(C2-N1) | 20.1 | π → π |

| π(C8-C9) | π(C10-C11) | 22.3 | π → π (Phenyl Ring) |

Theoretical vibrational analysis using DFT is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. The calculations predict the frequencies of the normal modes of vibration for the optimized molecular structure. malayajournal.org These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve correlation with experimental data. researchgate.net

A detailed analysis allows for the assignment of specific vibrational modes, such as C-H stretching, C=N stretching, and ring vibrations, to the observed peaks in the experimental spectra. This correlation confirms the molecular structure and provides a deeper understanding of its bonding characteristics.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (Note: Data is adapted from a study on 2-ethyl-1H-benzo[d]imidazole and is for illustrative purposes only. researchgate.net)

| Vibrational Mode Assignment | Experimental Frequency (cm-1) | Calculated (Scaled) Frequency (cm-1) |

|---|---|---|

| N-H Stretch | 3107 | 3093 |

| C-H Stretch (Aromatic) | 3065 | 3070 |

| C-H Stretch (Ethyl, asym) | 2985 | 3007 |

| C=N Stretch | 1621 | 1630 |

| C-C Stretch (Ring) | 1497 | 1504 |

Quantum Chemical Descriptors for Reactivity Prediction

From the energies of the frontier molecular orbitals (EHOMO and ELUMO), several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. semanticscholar.org These descriptors provide a quantitative basis for predicting how a molecule will behave in a chemical reaction. jksus.orgnih.gov

Chemical Potential (μ) : Measures the tendency of electrons to escape from a system.

Global Hardness (η) : Represents the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S) : The reciprocal of global hardness, indicating how easily the electron cloud can be polarized. Soft molecules are more reactive.

Electronegativity (χ) : The power of an atom or group to attract electrons.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts additional electronic charge from the environment.

Table 4: Key Quantum Chemical Descriptors and Their Formulas

| Descriptor | Formula |

|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 |

| Global Softness (S) | 1 / (2η) |

| Electronegativity (χ) | -μ = -(EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | μ2 / (2η) |

Investigation of Non-Linear Optical (NLO) Properties

Molecules with specific electronic properties can exhibit non-linear optical (NLO) behavior when interacting with intense electromagnetic fields, a property crucial for applications in telecommunications and optical data processing. acs.org Computational methods can predict the NLO properties of a molecule by calculating its response to an applied electric field.

Key NLO parameters include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). nih.gov Molecules with significant intramolecular charge transfer (ICT), often found in donor-π-acceptor systems, tend to have large hyperpolarizability values, making them promising NLO materials. nih.gov For this compound, the imidazole ring could act as an electron donor and the fluorophenyl ring as an acceptor, potentially giving rise to NLO properties.

Table 5: Example Calculated NLO Properties (Note: These values are representative of substituted imidazole/benzimidazole derivatives and are not specific experimental or calculated values for this compound. nih.gov)

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| Dipole Moment (μ) | ~2-7 Debye | Measures charge asymmetry |

| Mean Polarizability (α) | ~4 x 10-23 esu | Linear response to electric field |

| Total First Hyperpolarizability (βtot) | ~6 x 10-30 esu | First non-linear response to electric field |

Hirshfeld Surface Analysis and Intermolecular Interactions in the Solid State

For substituted imidazole derivatives, the crystal packing is typically dominated by a combination of hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the case of 2-phenyl-1H-phenanthro[9,10-d]imidazole, Hirshfeld analysis revealed that H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to the crystal packing. iucr.orgnih.govnih.gov For another related compound, 2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate, the analysis showed that H···H, H···C/C···H, and H···O/O···H interactions were the most prominent. iucr.org

Given the structure of this compound, several key intermolecular interactions can be anticipated:

H···H Contacts: These interactions, arising from contacts between hydrogen atoms on adjacent molecules, generally constitute the largest portion of the Hirshfeld surface and are primarily dispersive in nature.

π-π Stacking: The aromatic phenyl and imidazole rings can participate in π-π stacking interactions, where the electron clouds of the rings overlap. This type of interaction is common in planar aromatic molecules and contributes significantly to the cohesive energy of the crystal. In the crystal structure of 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole, π–π interactions between imidazole rings were observed to stabilize the three-dimensional network. nih.gov

The ethyl group attached to the imidazole nitrogen will also influence the crystal packing through steric effects and by participating in weaker C-H···π or C-H···N interactions.

The expected contributions of these interactions to the total Hirshfeld surface, based on analyses of similar molecules, are summarized in the table below.

| Intermolecular Contact | Expected Percentage Contribution to Hirshfeld Surface |

| H···H | ~35-45% |

| C···H/H···C | ~20-30% |

| F···H/H···F | ~5-10% |

| N···H/H···N | Variable, depends on hydrogen bonding |

| C···C (π-π stacking) | ~4-8% |

Note: These values are estimations based on published data for structurally related compounds and may vary for the specific crystal structure of this compound.

Theoretical Studies on Surface Adsorption Mechanisms (e.g., corrosion inhibition)

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms by which imidazole derivatives act as corrosion inhibitors. bohrium.comresearchgate.net The efficacy of these compounds is largely attributed to their ability to adsorb onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

The adsorption mechanism of this compound on a metal surface is expected to involve several key interactions:

Chemisorption via Nitrogen Atoms: The imidazole ring contains two nitrogen atoms, one of which possesses a lone pair of electrons. This nitrogen atom can act as a Lewis base, donating its electron pair to the vacant d-orbitals of the metal atoms on the surface, leading to the formation of a coordinate covalent bond. This process, known as chemisorption, results in strong adhesion of the inhibitor molecule to the metal surface. bohrium.comresearchgate.net

Physisorption: In addition to chemisorption, physisorption can also occur. This involves weaker electrostatic interactions between the charged metal surface and the charged inhibitor molecule (in acidic media, the imidazole ring can be protonated), as well as van der Waals forces between the molecule and the surface.

Influence of Substituents: The ethyl and 2-fluorophenyl groups attached to the imidazole core play a crucial role in the adsorption process.

The ethyl group is an electron-donating group, which increases the electron density on the imidazole ring, particularly on the nitrogen atoms. This enhanced electron density strengthens the coordinate bond between the nitrogen atom and the metal surface, thereby improving the inhibition efficiency.

DFT calculations on similar imidazole derivatives have shown that the adsorption energy is a key parameter in determining the effectiveness of a corrosion inhibitor. A more negative (i.e., larger in magnitude) adsorption energy indicates a stronger and more stable interaction between the inhibitor and the metal surface. kenkyugroup.org The planarity of the molecule can also influence its adsorption, with planar molecules often exhibiting better surface coverage.

The proposed adsorption mechanism can be summarized in the following steps:

The imidazole derivative diffuses from the bulk solution to the metal surface.

The molecule adsorbs onto the surface through a combination of physisorption and chemisorption.

A protective film is formed, which acts as a barrier to the diffusion of corrosive species to the metal surface.

| Component of Molecule | Role in Surface Adsorption | Type of Interaction |

| Imidazole Ring (Nitrogen atoms) | Primary site for chemisorption | Coordinate Covalent Bonding |

| Imidazole Ring (π-system) | Contribution to adsorption | π-d orbital interactions |

| Ethyl Group | Enhances electron density on the ring | Electron-donating effect |

| 2-Fluorophenyl Group | π-system interaction and electronic effects | π-d orbital interactions, inductive/resonance effects |

Research on Derivatives and Analogs of 1 Ethyl 2 2 Fluorophenyl 1h Imidazole

Systematic Structural Modifications at the Imidazole (B134444) Ring and Substituents

The chemical architecture of 1-Ethyl-2-(2-fluorophenyl)-1H-imidazole offers multiple sites for structural modification, including the N1-ethyl group, the C2-fluorophenyl ring, and the C4 and C5 positions of the imidazole core. Research has systematically explored these sites to create a diverse library of analogs.

Modifications often begin at the N1 position of the imidazole ring. While the parent compound features an ethyl group, researchers have synthesized derivatives by substituting it with various other alkyl and aryl groups. For instance, novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives have been prepared by reacting 2-ethylimidazole (B144533) with 4-fluoronitrobenzene, followed by reduction and subsequent amidation with various organic amines. nih.gov This approach allows for the introduction of a wide range of functionalities, including n-alkane amines, substituted anilines, and benzylamines, attached to the N1-phenyl ring. nih.gov

Another key area of modification is the C2-phenyl substituent. The fluorine atom at the ortho position significantly influences the molecule's conformational properties. Studies on related 2-phenylimidazole (B1217362) structures have shown that the type and position of substituents on this phenyl ring can dramatically alter the compound's electronic properties. aip.org For example, theoretical studies using Density Functional Theory (DFT) have analyzed the effects of substituents like methyl, ethyl, hydroxyl, nitro, cyano, and various halogens on the aromaticity of the imidazole core. aip.org These studies indicate that substitution at the ortho position of the 2-phenyl ring generally has a more pronounced effect on the aromatic character of the imidazole ring compared to meta or para substitutions. aip.org

Further modifications involve the C4 and C5 positions of the imidazole ring itself. While the parent structure is unsubstituted at these positions, analogs have been created by introducing various groups to explore structure-activity relationships. A study on 4-[1-(1-naphthyl)ethyl]-1H-imidazoles explored replacing a methyl group on the benzylic carbon with hydrogen, hydroxy, methoxy (B1213986), or carbonyl groups. nih.gov These modifications were found to play a crucial role in the molecule's interaction with biological receptors, demonstrating that even small changes to substituents can significantly impact chemical behavior. nih.gov The synthesis of 1-ethyl-2,4,5-triphenyl-1H-imidazole highlights the feasibility of substituting all available positions on the imidazole core to create highly functionalized molecules. researchgate.net

| Modification Site | Type of Modification | Example Precursors/Reagents | Resulting Structure/Derivative Class | Reference |

|---|---|---|---|---|

| N1-Position | Substitution of ethyl group | 2-ethylimidazole + 4-fluoronitrobenzene | 1-(4-nitrophenyl)-2-ethyl-1H-imidazole | nih.gov |

| N1-Position | Alkylation/Aralkylation | Imidazole + 3,4-dichlorobenzyl bromide | 1-(3,4-dichlorobenzyl)-1H-imidazole | researchgate.net |

| C2-Phenyl Ring | Ortho-, Meta-, Para- substitution | 2-phenylimidazole + various substituents (e.g., -CH3, -NO2, -F) | Substituted 2-phenylimidazole derivatives | aip.org |

| C4/C5-Positions | Addition of aryl groups | Benzil (B1666583), Benzaldehyde, Ethylamine | 1-ethyl-2,4,5-triphenyl-1H-imidazole | researchgate.net |

| Side Chain | Modification of a benzylic substituent | 4-[1-(1-naphthyl)ethyl]-1H-imidazole | Desmethyl, hydroxy, and methoxy analogs | nih.gov |

Exploration of Fused Heterocyclic Systems Incorporating the Imidazole Moiety

To explore novel chemical space and generate more rigid, planar structures, researchers have focused on synthesizing fused heterocyclic systems that incorporate the imidazole moiety. This involves constructing additional rings that share one or more bonds with the original imidazole core, leading to complex polycyclic architectures.

One major class of fused imidazole systems is the purines, where an imidazole ring is fused to a pyrimidine (B1678525) ring. Synthetic routes have been developed to produce these structures from imidazole precursors. For example, 5-Amino-1-(4-fluorophenyl)-1H-imidazole-4-carbonitrile can serve as a key intermediate. nih.gov This compound can be further reacted to construct the adjacent pyrimidine ring, yielding purine (B94841) derivatives such as 9-(4-Fluorophenyl)-2-(3,4,5-trimethoxyphenyl)-3,9-dihydro-2H-purine-6-carboxamide. nih.gov

Another strategy involves the fusion of imidazole with other five- or six-membered heterocyclic rings. The synthesis of imidazo[2,1-b]thiazoles represents a well-explored avenue, where a thiazole (B1198619) ring is fused to the imidazole core. researchgate.net These systems are often prepared from precursor molecules that undergo intramolecular cyclization reactions. Similarly, thiadiazole-imidazole derivatives have been synthesized, showcasing the versatility of the imidazole scaffold in constructing diverse fused systems. researchgate.net

More complex, π-extended fused systems have also been developed. Research into acenaphtho[1,2-d]imidazole and phenanthro[9,10-d]imidazole derivatives demonstrates the creation of large, aromatic systems with unique photophysical properties. bwise.kr These compounds are typically synthesized through multicomponent reactions, such as the Debus-Radziszewski imidazole synthesis, which involves reacting a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) (or an amine). bwise.kr The resulting fused structures have distinct fluorescence properties that differ significantly from their non-fused counterparts. bwise.kr Advanced synthetic methods, such as 1,3-dipolar cycloaddition reactions, have been employed to create pyrrolo-fused heterocycles like pyrrolo[1,2-a]quinolines, further expanding the library of imidazole-based fused systems. mdpi.com

| Fused System Class | Description | Synthetic Strategy Example | Reference |

|---|---|---|---|

| Purines | Imidazole ring fused with a pyrimidine ring. | Cyclization of 5-aminoimidazole-4-carbonitrile derivatives. | nih.gov |

| Imidazo[2,1-b]thiazoles | Imidazole ring fused with a thiazole ring. | Reaction of a predecessor molecule with hydrazonoyl halides. | researchgate.net |

| Acenaphtho[1,2-d]imidazoles | Imidazole ring fused to an acenaphthylene (B141429) core. | One-pot multi-component Debus-Radziszewski reaction. | bwise.kr |

| Pyrrolo-fused heterocycles | Imidazole-containing precursors used to form pyrrolo[1,2-a]quinolines. | 1,3-dipolar cycloaddition of cycloimmonium N-ylides. | mdpi.com |

| Thiadiazole-imidazoles | Imidazole core linked or fused to a thiadiazole ring. | Reaction of imidazole-carbothioamide with hydrazonoyl halides. | researchgate.net |

Influence of Substituent Effects on Intrinsic Chemical Properties and Reactivity

The electronic and steric nature of substituents attached to the this compound framework profoundly influences its intrinsic chemical properties and reactivity. Substituent effects are a key tool for chemists to modulate properties such as aromaticity, thermodynamic stability, electron density distribution, and reactivity towards other chemical species.

The aromaticity of the imidazole ring, a fundamental property governing its stability and reactivity, is sensitive to substitution. Computational studies using Nucleus-Independent Chemical Shift (NICS) as a metric for aromaticity have shown that both the type and position of substituents matter. aip.org For 2-phenylimidazole derivatives, electron-withdrawing groups (like -NO2 and -CN) and electron-donating groups (like -CH3 and -OH) alter the electron delocalization within the ring. aip.org These studies reveal that substitution at the C5 position of the imidazole ring is particularly effective at enhancing its aromatic character. aip.org

| Property | Influencing Factor | Observed Effect | Method of Analysis | Reference |

|---|---|---|---|---|

| Aromaticity | Substituent at C5-position | Enhances aromaticity of the imidazole ring. | Nucleus-Independent Chemical Shift (NICS) calculations. | aip.org |

| Thermodynamic Stability | Substituent at C2-position (e.g., alkyl, phenyl) | Alters the enthalpy of formation. | Combustion calorimetry and theoretical calculations. | sigmaaldrich.com |

| Basicity of N3 Atom | Electron-withdrawing substituents | Decreases basicity. | Computational chemistry (DFT). | rsc.org |

| Dipole Moment | Electron-withdrawing substituents | Decreases the molecular dipole moment. | Computational chemistry (DFT). | rsc.org |

| Electrophilicity | Electron-withdrawing substituents | Increases the global electrophilicity index. | Computational chemistry (DFT). | rsc.org |

| Fluorescence | A-D-A structural design | Generates charge transfer (CT) excited states, altering emission. | Spectrofluorometry. | rsc.org |

Advanced Material Science and Catalytic Applications of Imidazole and Its Derivatives

Role in Polymer Chemistry and Resin Curing

There is no specific data available detailing the role of 1-Ethyl-2-(2-fluorophenyl)-1H-imidazole in polymer chemistry or resin curing. However, the broader class of imidazole (B134444) derivatives is well-established for its significant function as curing agents and accelerators for epoxy resins. nih.govresearchgate.net Imidazoles, particularly those with substitution at the 2-position like 2-ethyl-4-methylimidazole (B144543) and 2-phenylimidazole (B1217362), are effective catalysts for the anionic homopolymerization of epoxy resins. researchgate.netgoogle.com This process leads to the formation of highly cross-linked polymer networks with high thermal and chemical resistance. made-in-china.com

The mechanism typically involves the nucleophilic attack of the pyridine-type nitrogen atom of the imidazole on the epoxide ring, initiating polymerization. The presence of an N-substituent, such as the ethyl group in the target compound, prevents the imidazole from being permanently incorporated into the polymer network through the N-H bond, allowing it to function primarily as a catalyst. researchgate.net The specific substituents on the imidazole ring influence the curing characteristics, such as pot life, curing temperature, and the mechanical properties of the final cured resin. nih.gov Given these principles, this compound is expected to function as a latent curing agent, with its activity being modulated by the electronic effects of the 2-fluorophenyl group.

Table 1: Curing Properties of Various Imidazole Derivatives with Epoxy Resins

| Imidazole Derivative | Curing Time (at 150°C) | Curing Time (at 180°C) | Key Characteristics |

|---|---|---|---|

| 2-Methylimidazole | Fastest reaction time | - | Acts as an effective accelerator. researchgate.net |

| 2-Ethylimidazole (B144533) | - | - | Used in anisotropic conducting films. researchgate.net |

| 2-Phenylimidazole | Slower reaction time | - | Provides good mechanical properties. researchgate.netgoogle.com |

| 1-Methylimidazole | - | - | Studied for additional crosslinking effects. researchgate.net |

This table presents data for related imidazole compounds to illustrate typical research findings in this area, as specific data for this compound is not available.

Applications in Dyes and Pigments Production

Specific applications of this compound in the production of dyes and pigments have not been reported. However, the imidazole nucleus is a known component in certain chromophores. For instance, related compounds like 2-arylazoimidazoles are valuable intermediates in the synthesis of direct dyes. mdpi.com Azo dyes, which are characterized by the -N=N- functional group, represent the largest class of synthetic dyes and often incorporate heterocyclic rings like imidazole to tune their color and properties. plantarchives.org The synthesis of 2-[(1E)-2-(4-fluorophenyl)diazenyl]-1H-imidazole demonstrates that the fluorophenyl-imidazole scaffold can be used to create chromophores. mdpi.com Subsequent quaternization of the imidazole ring in such molecules can yield reactive dyes used for staining fibers like keratin (B1170402) or polyamide. mdpi.com Therefore, it is plausible that this compound could serve as a precursor or building block for novel dyes, where its specific substituents would influence the final color, fastness, and solubility of the pigment.

Use as a Versatile Building Block in Complex Organic Synthesis

While this compound has not been specifically documented as a versatile building block, the imidazole framework is a cornerstone in synthetic organic and medicinal chemistry. nih.govontosight.ai Numerous complex molecules with significant biological activity feature an imidazole core. For example, derivatives of 1-(4-substituted phenyl)-2-ethyl imidazole have been synthesized as potential apoptosis inducers for cancer therapy. nih.gov Similarly, 2-(4-fluorophenyl)-1H-benzo[d]imidazole has been identified as a template for developing modulators of GABA-A receptors. nih.gov

The synthesis of substituted imidazoles is a mature field, with methods available to introduce a wide variety of functional groups onto the imidazole ring. nih.govacs.orgresearchgate.net The presence of the ethyl group at the N-1 position and the fluorophenyl group at the C-2 position provides two distinct points for further chemical modification. The fluorophenyl ring, for instance, can undergo further substitution reactions, making the parent molecule a useful scaffold for creating libraries of compounds for drug discovery or materials science research. roco.globalnih.gov

Ligand Design for Transition Metal Catalysis and Catalytic Cycles

There are no specific reports on the use of this compound as a ligand in transition metal catalysis. However, the chemistry of transition metal imidazole complexes is extensive. wikipedia.org The imine nitrogen atom of the imidazole ring is a Lewis base and readily coordinates with transition metal ions such as Cr(III), Co(II), and Zn(II), acting as a pure sigma-donor ligand. bohrium.comazjournalbar.comresearchgate.net This coordination is fundamental to the role of the histidine-imidazole side chain in metalloenzymes.

In synthetic catalysis, imidazole derivatives are used as ligands to modulate the steric and electronic properties of the metal center, thereby influencing the catalytic activity and selectivity. bohrium.comazjournalbar.com The ethyl group at the N-1 position and the 2-fluorophenyl group in the target compound would create a specific steric environment around a coordinated metal. The electron-withdrawing nature of the fluorine atom would also affect the electron density on the coordinating nitrogen, thereby tuning the metal-ligand bond strength and the catalytic properties of the resulting complex.

Table 2: Characterization of Transition Metal Complexes with 1H-Imidazole (IM)

| Complex | Geometry | Metal Ion | Key Findings |

|---|---|---|---|

| Cr(IM)₄(H₂O)₂₃ | Octahedral | Cr³⁺ | Displays a reductive wave (Cr³⁺ to Cr²⁺) in cyclic voltammetry. azjournalbar.com |

| [Co(IM)₆]Cl₂ | Octahedral | Co²⁺ | Shows a one-electron irreversible reduction from Co²⁺ to Co⁺. azjournalbar.com |

This table summarizes findings for the unsubstituted 1H-imidazole ligand to provide context on the coordination chemistry of the imidazole ring.

Exploration in Advanced Materials with Specific Electronic or Optical Properties

Direct experimental data on the electronic or optical properties of this compound is not available. Nevertheless, the imidazole scaffold is a key component in many organic functional materials. researchgate.net Substituted imidazoles, including triphenyl-imidazole derivatives, have been investigated for their electroluminescent properties and application in organic light-emitting diodes (OLEDs). metu.edu.trresearchgate.net The photophysical properties, such as absorption, emission, and quantum yield, are highly dependent on the nature and position of the substituents on the imidazole ring. nih.govresearchgate.net

For example, 1-ethyl-2,4,5-triphenyl-1H-imidazole has been synthesized and characterized as a precursor for ionic liquids and advanced materials. znaturforsch.comresearchgate.netznaturforsch.comresearchgate.net The introduction of a fluorophenyl group, as in the target compound, is a common strategy in materials science to tune electronic properties, enhance metabolic stability in bioactive molecules, and influence molecular packing in the solid state. nih.govresearchgate.net It is therefore anticipated that this compound would possess interesting photophysical properties, potentially including fluorescence, making it a candidate for investigation in areas such as fluorescent probes or electronic materials.

Investigation as Corrosion Inhibitors for Material Protection

There are no studies specifically evaluating this compound as a corrosion inhibitor. However, imidazole and its derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, including carbon steel and aluminum, particularly in acidic media. nih.govresearchgate.netnih.govresearchgate.net The inhibition mechanism involves the adsorption of the imidazole molecule onto the metal surface, forming a protective film that blocks active corrosion sites. nih.govnih.gov

This adsorption occurs through the interaction of the lone pair electrons of the nitrogen atoms and the π-electrons of the aromatic ring with the vacant d-orbitals of the metal. The presence of heteroatoms (N) and aromatic rings in the molecule facilitates this process. The structure of the inhibitor, including its substituents, plays a crucial role in the efficiency of inhibition. For instance, studies on various imidazole derivatives show that their effectiveness is concentration-dependent, with an optimal concentration providing the highest protection. nih.govmdpi.com The ethyl and fluorophenyl groups in this compound would influence its solubility, adsorption characteristics, and ultimately its performance as a corrosion inhibitor.

Table 3: Corrosion Inhibition Efficiency of Imidazole on Carbon Steel Weldment in Alkaline Water

| Imidazole Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|

| 100 | 80.3 |

| 300 | 88.4 |

| 500 | 91.7 |

Source: Data adapted from a study on unsubstituted imidazole to demonstrate the typical relationship between concentration and inhibition efficiency. nih.gov

Future Perspectives and Emerging Research Avenues for 1 Ethyl 2 2 Fluorophenyl 1h Imidazole

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Traditional methods for synthesizing N-alkylated imidazoles often involve harsh conditions, expensive reagents, and generate significant waste. daneshyari.comnih.govgoogle.com Future research will likely focus on developing greener, more efficient synthetic pathways to 1-Ethyl-2-(2-fluorophenyl)-1H-imidazole.

Emerging sustainable approaches could include:

Continuous Flow Synthesis: Utilizing high-temperature/high-pressure flow reactors with solid acid catalysts, such as zeolites, can enable the N-alkylation of the imidazole (B134444) precursor with high productivity and selectivity. thalesnano.comresearchgate.net This method often uses inexpensive starting materials and generates water as the only byproduct, aligning with the principles of green chemistry. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various imidazole derivatives. mdpi.comnih.govnih.gov Applying ultrasonic irradiation to the N-alkylation step or the initial imidazole ring formation could dramatically shorten reaction times from hours to minutes and increase yields. mdpi.com

Multi-Component Reactions (MCRs): Designing a one-pot synthesis from simpler precursors (e.g., an aldehyde, glyoxal (B1671930) derivative, ethylamine, and ammonia (B1221849) source) under catalysis would improve atom economy and reduce the number of isolation and purification steps. daneshyari.com

| Synthetic Strategy | Potential Advantages for Synthesizing this compound | Key Challenges |

|---|---|---|

| Continuous Flow Synthesis | High productivity and selectivity, reduced waste (water as byproduct), enhanced safety. thalesnano.comresearchgate.net | Initial setup cost, catalyst deactivation over time. |

| Ultrasound-Assisted Synthesis | Dramatically reduced reaction times, increased yields, lower energy consumption. mdpi.comnih.gov | Scalability for industrial production, precise control of sonication parameters. |

| One-Pot Multi-Component Reactions | High atom economy, simplified procedures, reduced solvent use and waste. daneshyari.com | Controlling selectivity, optimizing conditions for multiple simultaneous reactions. |

Application of Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

Understanding reaction kinetics and identifying transient intermediates are crucial for optimizing synthetic protocols. Future studies on this compound would benefit immensely from the application of in-situ spectroscopic techniques for real-time reaction monitoring. mt.com

Advanced methods applicable to its synthesis include:

In-situ FTIR and Raman Spectroscopy: These techniques can track the concentration of reactants, intermediates, and products in real-time by monitoring characteristic vibrational bands. mt.comacs.orgyoutube.com For instance, the disappearance of the N-H stretch from the precursor and the appearance of new bands associated with the C-N and phenyl-imidazole bonds could be monitored to determine reaction endpoints precisely. acs.org

In-situ NMR Spectroscopy: Provides detailed structural information during the course of the reaction, allowing for the unambiguous identification of intermediates and byproducts without the need for sample extraction.

Mass Spectrometry-Based Monitoring: Techniques like Condensed Phase Membrane Introduction Mass Spectrometry (CP-MIMS) can offer real-time feedback on the concentration of neutral organic analytes in complex reaction mixtures, providing valuable mechanistic insights. acs.org

The application of these techniques would facilitate rapid optimization of reaction conditions (temperature, pressure, catalyst loading) and provide a deeper understanding of the reaction mechanism. mt.comspectroscopyonline.com

Deeper Theoretical Insights into Complex Reaction Mechanisms and Molecular Interactions

Computational chemistry offers a powerful tool to complement experimental work. Density Functional Theory (DFT) and other molecular modeling methods can provide profound insights into the electronic structure, reactivity, and intermolecular interactions of this compound. orientjchem.orgresearchgate.netmdpi.com

Future theoretical investigations could focus on:

Reaction Pathway Analysis: Calculating the transition state energies for different proposed synthetic routes to identify the most energetically favorable pathway.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs): Mapping the MEP can predict sites susceptible to electrophilic and nucleophilic attack. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help understand the molecule's electronic properties and its potential as a component in optoelectronic materials. emerginginvestigators.orgorientjchem.org

Intermolecular Interactions: The fluorine atom can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence crystal packing and bulk material properties. nih.govnih.gov Computational studies can quantify the strength and nature of these interactions, explaining observed physical properties and guiding the design of new materials. researchgate.net

| Computational Method | Targeted Insight for this compound |

|---|---|

| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies (for IR/Raman spectra), reaction pathway energetics. orientjchem.orgmdpi.com |

| HOMO-LUMO Analysis | Electronic band gap, chemical reactivity, potential for use in OLEDs. emerginginvestigators.orgorientjchem.org |

| Molecular Dynamics (MD) Simulations | Bulk phase properties, intermolecular interaction dynamics, solvent effects. nih.govnih.gov |

| Natural Bond Orbital (NBO) Analysis | Charge distribution, intramolecular charge transfer, nature of chemical bonds. orientjchem.org |

Exploration of New Non-Clinical Material Science Applications

The unique combination of an electron-rich imidazole ring, a charge-transporting ethyl group, and an electron-withdrawing fluorophenyl moiety makes this compound a promising candidate for various applications in material science. Imidazole derivatives are already widely explored as materials for Organic Light-Emitting Diodes (OLEDs), often serving as fluorescent emitters, host materials, or electron-transporting layers. tandfonline.commdpi.comresearchgate.net

Emerging research could explore the utility of this compound as:

A Blue Fluorescent Emitter: The twisted conformation often found in 2-phenylimidazole (B1217362) derivatives can lead to high photoluminescence quantum yields and deep-blue emission, a color that remains a challenge for stable and efficient OLEDs. mdpi.comnih.gov

A Host Material for Phosphorescent OLEDs (PhOLEDs): The imidazole core generally imparts a high triplet energy, which is a critical requirement for host materials used in green and red PhOLEDs to prevent energy back-transfer from the dopant. mdpi.com

Photochromic Materials: Imidazole dimers have been shown to exhibit photochromism, where the C-N bond reversibly breaks upon irradiation to generate a colored species. researchgate.net Exploring the potential of this compound to form such dimers could lead to applications in optical switches and data storage.

Design of Chemically Responsive Systems Incorporating the Imidazole Scaffold

The nitrogen atoms in the imidazole ring can act as proton acceptors or donors, making the scaffold sensitive to changes in its chemical environment. This property is the basis for designing "smart" materials and sensors. researchgate.net

Future research could focus on incorporating the this compound unit into systems that respond to specific chemical stimuli:

Acidochromic and pH-Sensing Materials: The protonation/deprotonation of the imidazole nitrogen can lead to significant changes in the molecule's electronic structure, resulting in altered fluorescence or color (acidochromism). bohrium.comnih.gov This could be harnessed to create highly sensitive pH sensors for environmental or industrial monitoring. bohrium.com

CO2-Responsive Materials: Amine-containing materials, including imidazoles, can react reversibly with CO2 in the presence of water to form charged bicarbonate species. mdpi.comnih.govresearchgate.net This transition can switch the material's properties, such as solubility or fluorescence, providing a basis for CO2 sensors or switchable gels and surfaces. mdpi.comnih.gov

Ion Sensors: By functionalizing the imidazole or phenyl ring with specific chelating groups, the core scaffold could be developed into a selective fluorescent sensor for detecting metal ions like Zn²⁺. nih.govresearchgate.net The binding of an ion would modulate the electronic properties of the system, leading to a measurable "turn-on" or "turn-off" fluorescent response. nih.gov

| Stimulus | Underlying Mechanism | Potential Application |

|---|---|---|

| pH / Acid | Protonation of the imidazole nitrogen atom, altering conjugation and electronic properties. bohrium.comnih.gov | Reversible inks, pH sensors, logic gates. bohrium.com |

| Carbon Dioxide (CO₂) | Reversible reaction with imidazole nitrogen in water to form ammonium (B1175870) bicarbonate. mdpi.comnih.gov | CO₂ capture materials, stimuli-responsive drug delivery, switchable catalysts. mdpi.comrsc.org |

| Metal Ions | Coordination with appended chelating groups, inducing changes via photoinduced electron transfer (PET) or charge transfer (ICT). nih.gov | Environmental monitoring (heavy metals), biological imaging. researchgate.netresearchgate.net |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-Ethyl-2-(2-fluorophenyl)-1H-imidazole, and how can reaction conditions be optimized?

- Methodology :

- Multi-step synthesis : Begin with condensation of ethylamine derivatives with 2-fluorobenzaldehyde under reflux in ethanol, followed by cyclization using ammonium acetate as a catalyst. Optimize temperature (80–100°C) and reaction time (6–12 hours) to maximize yield .

- Catalytic systems : Copper(I)/2-pyridonate catalysts under aerobic oxidative conditions can enhance coupling efficiency for imidazole ring formation, reducing byproducts .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol for high-purity products.

Q. Which spectroscopic and crystallographic methods are effective for structural characterization?

- Spectroscopy :

- NMR : Assign signals for fluorophenyl protons (δ 7.1–7.4 ppm) and imidazole protons (δ 6.8–7.0 ppm) using H and C NMR .

- IR : Identify C-F stretching (1100–1200 cm) and imidazole ring vibrations (1450–1600 cm) .

- Crystallography :

- X-ray diffraction : Refine crystal structure using SHELXL (space group, unit cell parameters) to determine bond lengths and angles. Analyze weak interactions (C–H⋯S, C–H⋯O) for stability insights .

- DFT simulations : Compare experimental IR/Raman spectra with computed values to validate molecular geometry .

Q. How can in vitro assays evaluate the antifungal potential of this compound?

- Antifungal screening :

- Microdilution assays : Test against Candida albicans or Aspergillus fumigatus using MIC (Minimum Inhibitory Concentration) values. Compare with fluconazole or clotrimazole as positive controls .

- Time-kill kinetics : Monitor fungal growth inhibition at 0–48 hours using spectrophotometry (OD) .

Advanced Research Questions

Q. How can QSAR models using CoMSIA predict the biological activity of derivatives?

- Methodology :

- Dataset preparation : Collect ED values (e.g., from MES tests) for 40–50 analogs. Convert to pED (-logED) as the dependent variable .

- Field alignment : Align molecules using steric, electrostatic, and hydrophobic fields in CoMSIA. Validate models with a test set (20% of data) .

- Validation : Calculate (cross-validated ) and to assess predictive power. Prioritize substituents at R1/R2 positions for activity enhancement.

Q. What computational strategies analyze binding interactions with EGFR or antifungal targets?

- Molecular docking :

- Protein preparation : Retrieve EGFR (PDB ID: 1M17) or fungal CYP51 (PDB ID: 5TZ1) structures. Remove water molecules and add polar hydrogens .

- Docking software : Use AutoDock Vina or Schrödinger Suite. Score binding poses using ΔG (kcal/mol) and analyze key residues (e.g., Thr790 in EGFR) .

- ADMET prediction :

- SwissADME : Predict bioavailability (Lipinski’s Rule of Five) and blood-brain barrier permeability.

- ProTox-II : Assess hepatotoxicity and mutagenicity risks .

Q. How do SHELX refinements inform molecular conformation and stability?

- Crystallographic refinement :

- Data collection : Use high-resolution (<1.0 Å) X-ray data. Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

- Torsion angles : Analyze imidazole-fluorophenyl dihedral angles to assess planarity (e.g., angles <10° indicate π-π stacking potential) .

Q. What methodologies assess pharmacokinetic profiles in preclinical models?

- In vivo studies :

- Radiolabeling : Administer C-labeled compound to rodents. Track plasma/tissue distribution via LC-MS at 0–24 hours .

- Metabolic stability : Incubate with liver microsomes. Quantify parent compound depletion using HPLC .

Q. How can environmental impact studies guide safer analog design?

- Degradation analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.